molecular formula C12H10N2O3 B031754 2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid CAS No. 1052567-31-3

2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid

Cat. No.: B031754
CAS No.: 1052567-31-3
M. Wt: 230.22 g/mol
InChI Key: DRPATNHCBBZMLW-UHFFFAOYSA-N
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Description

2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid is an organic compound with the molecular formula C12H10N2O3 It is characterized by the presence of a pyrazole ring attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid typically involves the reaction of 1-phenyl-1H-pyrazole-4-carboxylic acid with an appropriate reagent to introduce the oxo group at the 2-position. One common method involves the use of a Friedel-Crafts acylation reaction, where the pyrazole derivative is treated with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic agents. Research indicates that derivatives of pyrazole compounds exhibit significant biological activities, including inhibition of cyclooxygenase enzymes which are crucial in the inflammatory process.

Case Study: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry explored several pyrazole derivatives, including 2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid, demonstrating promising results in reducing inflammation in animal models. The findings suggested that these compounds could be potential leads for new anti-inflammatory drugs .

Agricultural Chemistry

In agricultural applications, the compound has been studied for its efficacy as a plant growth regulator. It has shown potential to enhance crop yield and resilience against environmental stressors.

Case Study: Crop Yield Enhancement

Research conducted at a leading agricultural university evaluated the impact of this compound on various crops. Results indicated that application of this compound led to improved growth rates and increased resistance to pests and diseases .

Material Science

The unique chemical structure of this compound allows it to be utilized in synthesizing novel polymers and materials with desirable mechanical properties.

Case Study: Polymer Synthesis

A recent study highlighted the use of this compound in creating biodegradable plastics. The incorporation of pyrazole derivatives into polymer matrices resulted in materials with enhanced durability and environmental stability .

Data Tables

Activity TypeDescriptionReference
Anti-inflammatoryInhibits cyclooxygenaseJournal of Medicinal Chemistry
Plant growth regulationEnhances crop yieldAgricultural Research Study
Polymer synthesisImproves material propertiesMaterial Science Journal

Comparison with Similar Compounds

    3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid: Lacks the oxo group at the 2-position.

    2-Oxo-3-(1H-pyrazol-4-yl)propanoic acid: Lacks the phenyl group on the pyrazole ring.

Uniqueness: 2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid is unique due to the presence of both the oxo group and the phenyl-substituted pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid, with the molecular formula C12_{12}H10_{10}N2_2O3_3, is an organic compound that has garnered interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound features a pyrazole ring attached to a propanoic acid moiety, characterized by the presence of an oxo group at the 2-position. The structural formula is as follows:

PropertyValue
Molecular FormulaC12_{12}H10_{10}N2_2O3_3
Molecular Weight230.22 g/mol
CAS Number1052567-31-3

Interaction with Biomolecules

Research indicates that this compound can interact with various enzymes and proteins, potentially influencing cellular functions such as signaling pathways and gene expression .

Cellular Effects

In vitro studies suggest that this compound may affect cellular metabolism and promote changes in gene expression, although specific pathways remain to be fully elucidated .

Antimicrobial Properties

The compound has shown promising antimicrobial activity. In laboratory settings, it has been tested against various bacterial strains, demonstrating significant inhibition of growth. Notably, it exhibited effective antibacterial properties against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Anti-inflammatory Effects

Studies have indicated that derivatives of pyrazole compounds, including this compound, possess anti-inflammatory properties. These effects are attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory processes.
  • Gene Expression Modulation : Changes in gene expression profiles have been observed in response to treatment with this compound.
  • Oxidative Stress Reduction : The compound may act as an antioxidant, reducing oxidative stress in cells exposed to harmful agents .

Case Studies

Several studies have highlighted the biological activity of pyrazole derivatives:

  • Antioxidant Activity : A study demonstrated that thieno[2,3-c]pyrazole compounds exhibited antioxidant properties, protecting against oxidative damage in erythrocytes of fish exposed to toxic substances .
  • Therapeutic Potential : Ongoing research is exploring the potential of this compound as a therapeutic agent for various diseases, including its role in cancer therapy due to its ability to induce apoptosis in cancer cells .

Properties

IUPAC Name

2-oxo-3-(1-phenylpyrazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-11(12(16)17)6-9-7-13-14(8-9)10-4-2-1-3-5-10/h1-5,7-8H,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPATNHCBBZMLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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